

An In-Depth Technical Guide to 4,6-Dimethylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethylpicolinic acid

Cat. No.: B096641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridine-2-carboxylic acid, also known as **4,6-dimethylpicolinic acid**, is a substituted pyridine derivative with the chemical formula $C_8H_9NO_2$.^[1] As a member of the pyridine carboxylic acid class, it holds potential interest in medicinal chemistry and drug development due to the broad spectrum of biological activities associated with this scaffold.^[2] ^[3] Pyridine-based structures are integral to numerous pharmaceuticals and bioactive molecules, acting as key pharmacophores. This guide provides a comprehensive overview of the known characteristics, synthesis, and potential applications of 4,6-dimethylpyridine-2-carboxylic acid, compiling available data to support further research and development.

Physicochemical Properties

Quantitative experimental data for the primary physicochemical properties of 4,6-dimethylpyridine-2-carboxylic acid are not extensively reported in publicly available literature. However, computational predictions and data from structurally similar compounds provide valuable estimates.

Property	Data	Reference
IUPAC Name	4,6-dimethylpyridine-2-carboxylic acid	[1]
Synonyms	4,6-Dimethylpicolinic acid	[1]
CAS Number	18088-10-3	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Melting Point	Data not available. (For comparison, 4-methylpyridine-2-carboxylic acid melts at 139 °C)	[4]
Boiling Point	Data not available. Carboxylic acids generally have high boiling points due to hydrogen bonding.	[5]
Solubility	Data not available. Lower-chain carboxylic acids are typically miscible with water, with solubility decreasing as the carbon chain length increases.	[5]
pKa	Data not available.	
XLogP3-AA (Computed)	1.5	[1]
Topological Polar Surface Area (Computed)	50.2 Å ²	[1]
Hydrogen Bond Donor Count (Computed)	1	[1]
Hydrogen Bond Acceptor Count (Computed)	3	[1]

Spectroscopic Characteristics

Detailed experimental spectra for 4,6-dimethylpyridine-2-carboxylic acid are not readily available. The following information is based on the general spectroscopic properties of carboxylic acids and pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

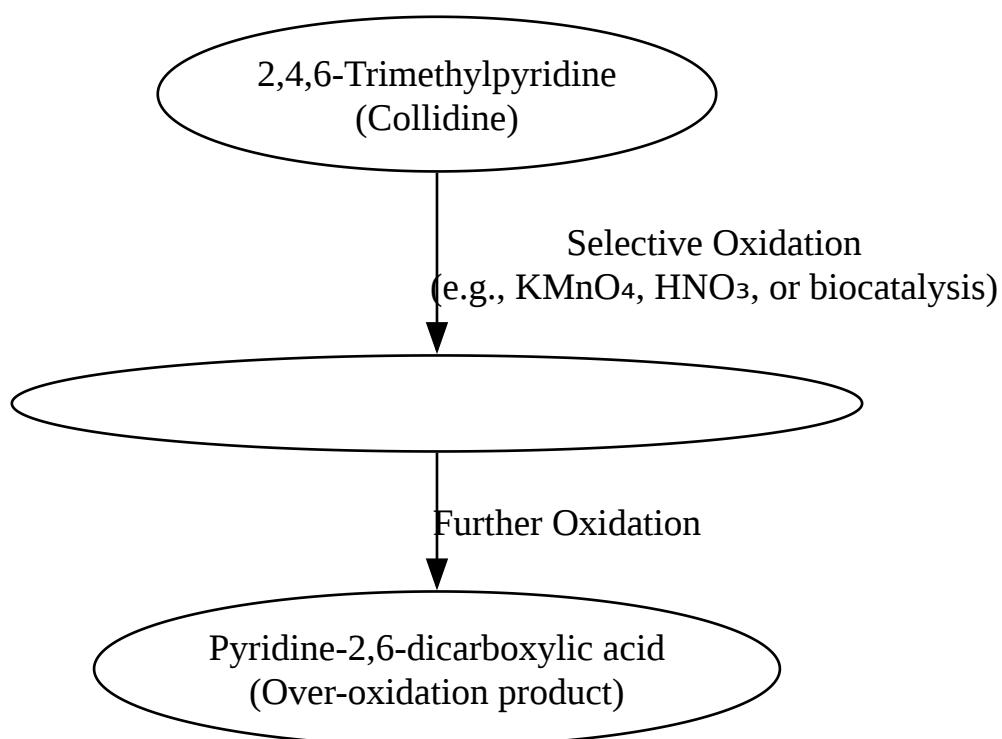
- ^1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, two singlets for the non-equivalent methyl groups, and a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).[6] Protons on carbons adjacent to a carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[7]
- ^{13}C NMR: The carboxyl carbon is expected to appear in the δ 170-185 ppm range.[6] Signals for the six carbons of the substituted pyridine ring and the two methyl carbons would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic:

- A very broad O–H stretching band is expected in the range of 2500–3300 cm^{-1} due to strong intermolecular hydrogen bonding.[8]
- A sharp and intense C=O stretching absorption should appear between 1710 and 1760 cm^{-1} .[8]
- C–O stretching and O–H bending vibrations are also expected in the fingerprint region.

Mass Spectrometry (MS)


- The molecular ion peak (M^+) would be observed at m/z 151.
- Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, $\text{M}-17$) and the carboxyl group (-COOH, $\text{M}-45$).[9] Cleavage of bonds adjacent to the carbonyl group is a prominent fragmentation pathway.[9]

Synthesis and Reactions

A specific, detailed experimental protocol for the synthesis of 4,6-dimethylpyridine-2-carboxylic acid is not well-documented in the reviewed literature. However, general synthetic strategies for related compounds can be adapted.

Potential Synthesis Pathway

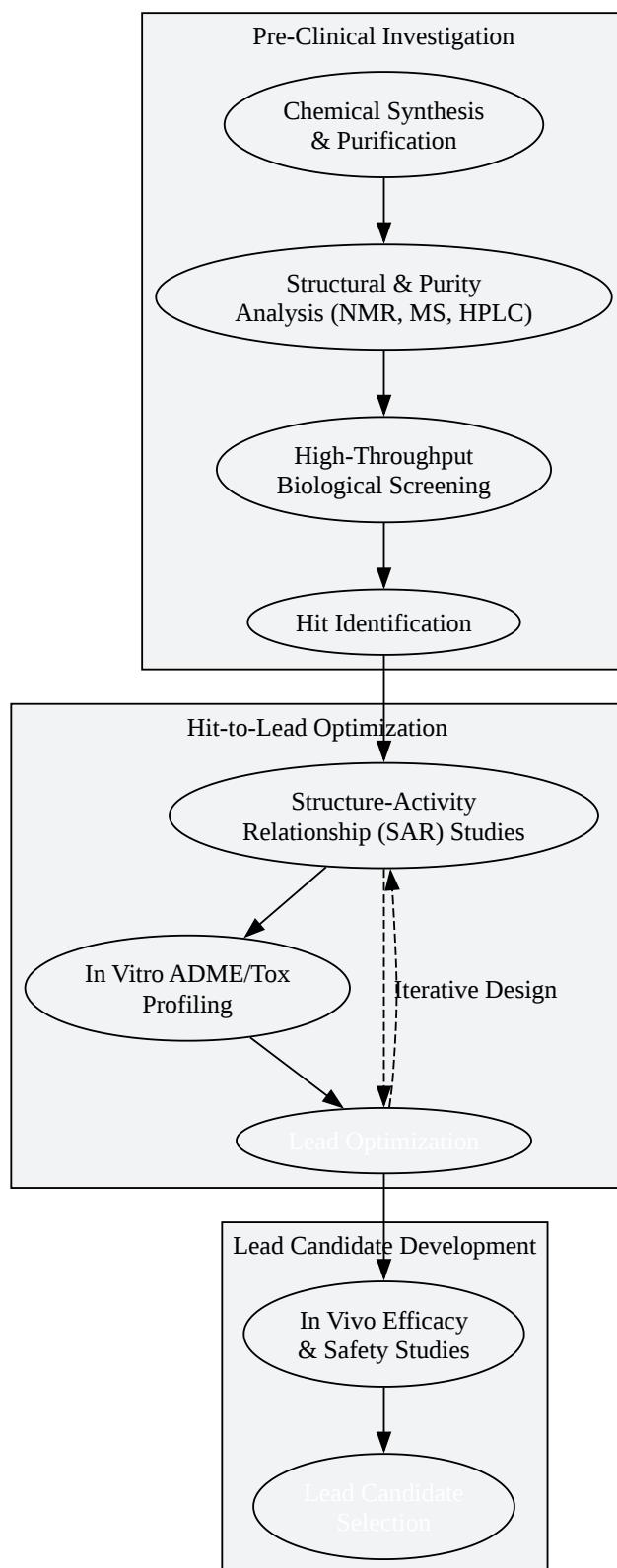
A plausible route involves the selective oxidation of one methyl group of 2,4,6-trimethylpyridine (collidine). This approach requires careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.

[Click to download full resolution via product page](#)

Experimental Protocol: General Oxidation of Alkylpyridines

The following is a generalized protocol based on the oxidation of lutidines (dimethylpyridines) to pyridine carboxylic acids, which would require optimization for the target molecule.[10]

- Reaction Setup: A solution of the starting material (e.g., 2,6-dimethylpyridine) is prepared in an acidic medium, such as 60-70% sulfuric acid, in a suitable reaction vessel.


- Oxidant Addition: An aqueous solution of a strong oxidizing agent, like sodium dichromate in stoichiometric excess, is added gradually to the reaction mixture.
- Temperature Control: The reaction temperature is maintained between 70°C and 115°C.
- Reaction Monitoring: The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like TLC or HPLC.
- Isolation: Upon cooling, the product may precipitate. The solid is collected by filtration.
- Purification: The crude product is purified by hydrolysis of any intermediate complexes (e.g., with chromium salts) followed by recrystallization from a suitable solvent to yield the pure pyridine carboxylic acid.[10]

Biological Activity and Applications

While specific studies on the biological activity of 4,6-dimethylpyridine-2-carboxylic acid are scarce, the broader class of pyridine carboxylic acid derivatives is of significant interest in drug discovery.

- Enzyme Inhibition: These scaffolds are known to be effective enzyme inhibitors, with derivatives showing activity against targets like IRAK4, ASK1, and WDR5, which are relevant in inflammation and oncology.[2]
- Antimicrobial and Anticancer Potential: Various pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[11][12]
- Agrochemicals: Substituted picolinic acids are used as intermediates in the synthesis of agrochemicals and dyestuffs.

Given the lack of specific data for 4,6-dimethylpyridine-2-carboxylic acid, a logical workflow for its investigation in a drug discovery context is proposed below.

[Click to download full resolution via product page](#)

Conclusion

4,6-Dimethylpyridine-2-carboxylic acid is a compound with a foundation in the well-established field of pyridine chemistry. While specific experimental data on its properties and biological functions are limited, its structural features suggest it could be a valuable building block for developing new therapeutic agents. This guide summarizes the available computed data and provides a framework based on related compounds for its synthesis and spectroscopic characterization. Further experimental investigation is required to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its potential in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dimethylpicolinic acid | C8H9NO2 | CID 693295 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-methylpyridine-2-carboxylic acid [stenutz.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 11. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,6-Dimethylpyridine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096641#iupac-name-4-6-dimethylpyridine-2-carboxylic-acid-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com